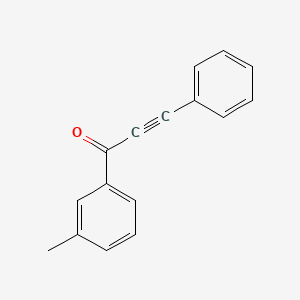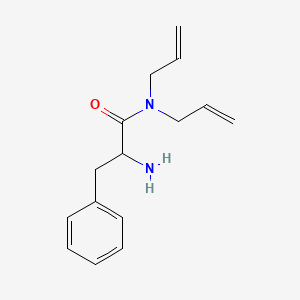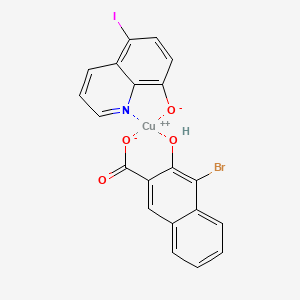
1-Benzyl 5-(tert-butyl) D-glutamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl 5-(tert-butyl) D-glutamate is a derivative of glutamic acid, an important amino acid in biochemistry. This compound is characterized by the presence of a benzyl group and a tert-butyl group attached to the glutamate backbone. It is often used in peptide synthesis and other biochemical applications due to its unique structural properties .
Métodos De Preparación
The synthesis of 1-Benzyl 5-(tert-butyl) D-glutamate typically involves a multi-step process:
Esterification: Glutamic acid is esterified with benzyl alcohol to form glutamic acid 5-benzyl ester.
Transesterification: The glutamic acid 5-benzyl ester undergoes a transesterification reaction with tert-butyl acetate under catalytic conditions to yield glutamic acid 5-benzyl ester 1-tert-butyl ether.
Hydrochloride Formation: The final step involves treating the product with hydrochloric acid to obtain this compound hydrochloride.
Industrial production methods often involve similar steps but are optimized for higher yields and purity. These methods may include the use of advanced catalysts and controlled reaction environments to ensure consistency and efficiency .
Análisis De Reacciones Químicas
1-Benzyl 5-(tert-butyl) D-glutamate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidative conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Benzyl 5-(tert-butyl) D-glutamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Medicine: It is investigated for its potential role in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes
Mecanismo De Acción
The mechanism of action of 1-Benzyl 5-(tert-butyl) D-glutamate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl and tert-butyl groups provide steric hindrance and electronic effects that influence the compound’s binding affinity and specificity. These interactions can modulate enzymatic activity and signal transduction pathways, leading to various biochemical effects .
Comparación Con Compuestos Similares
1-Benzyl 5-(tert-butyl) D-glutamate can be compared with other glutamate derivatives, such as:
5-Benzyl 1-tert-butyl L-glutamate hydrochloride: Similar in structure but differs in the stereochemistry of the glutamate backbone.
1-(tert-Butyl) 5-methyl L-glutamate hydrochloride: Contains a methyl group instead of a benzyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of benzyl and tert-butyl groups, which confer distinct steric and electronic characteristics that are valuable in various biochemical and industrial applications .
Propiedades
Número CAS |
219121-63-8 |
|---|---|
Fórmula molecular |
C16H23NO4 |
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
1-O-benzyl 5-O-tert-butyl (2R)-2-aminopentanedioate |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-14(18)10-9-13(17)15(19)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11,17H2,1-3H3/t13-/m1/s1 |
Clave InChI |
NIMSPPYFNNQHCP-CYBMUJFWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)CC[C@H](C(=O)OCC1=CC=CC=C1)N |
SMILES canónico |
CC(C)(C)OC(=O)CCC(C(=O)OCC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-(3,3,3',3',5,5'-Hexamethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)diphenylphosphane](/img/structure/B12816705.png)



![2-(2-Ethylidenehydrazinyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B12816735.png)
![2,8-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B12816741.png)
![2-pyridin-2-yl-6-[6-[3-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]phenyl]pyridin-2-yl]pyridine](/img/structure/B12816747.png)
![(3R)-4-(6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methyl-1-piperazinecarboxamide](/img/structure/B12816751.png)
![1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one](/img/structure/B12816765.png)



![5-chloro-6-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12816797.png)
![5-((3AS,4S,6aR)-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl)pentaneselenoic O-acid](/img/structure/B12816802.png)
